![molecular formula C40H40F12FeP2 B1403595 (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine CAS No. 292638-88-1](/img/structure/B1403595.png)

(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine

説明

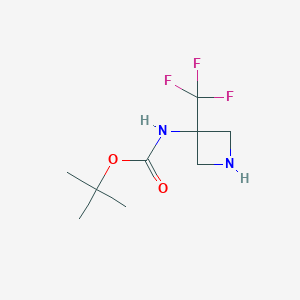

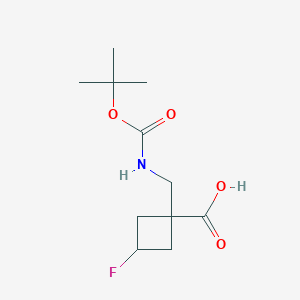

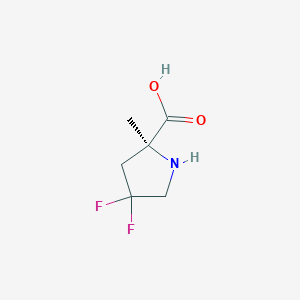

“®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine” is a chemical compound with the CAS Number 292638-88-1 . It has a molecular formula of C40H40F12FeP2 and a molecular weight of 866.519 .

Physical And Chemical Properties Analysis

The compound is a powder in form and is orange in color . The specific rotation is -260° ±15° (c 0.5, CHCl3) . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Synthesis and Catalytic Activity in Metal Complexes

(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine, a chiral diphosphine ligand, has been utilized in the synthesis of various metal complexes. These complexes, such as rhenium carbonyl complexes containing chiral diphosphines of the Josiphos and Walphos families, have been studied for their catalytic activities. The rhenium carbonyl complexes demonstrated reasonable conversion rates and moderate enantiomeric excesses in the hydrogenation of tiglic acid (Abdel-Magied, Patil, Singh, Haukka, Monari, & Nordlander, 2015).

Asymmetric Transfer Hydrogenation

This ligand has been involved in the synthesis of new chiral bis(ferrocenyl)−triphosphine ligands, which have been used in ruthenium(II) complexes. These complexes have shown efficacy in asymmetric transfer hydrogenation of acetophenone, highlighting the ligand's potential in facilitating asymmetric catalytic reactions (Barbaro, Bianchini, & Togni, 1997).

Application in Rhodium-Catalyzed Hydroboration

Research on rhodium complexes containing chiral ferrocenyl chelating ligands, including (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine, demonstrates their utility in asymmetric catalysis. These complexes have been employed in Rh-catalyzed hydroboration of styrene, showing a correlation between electronic effects of the ligands and enantioselectivities in the catalysis (Schnyder, Togni, & Wiesli, 1997).

Involvement in Dendrimer Synthesis

This ligand has been used in the synthesis of dendrimers containing chiral ferrocenyl diphosphine units. These dendrimers have been tested in various asymmetric catalytic reactions such as Rh-catalyzed hydrogenation and Pd-catalyzed allylic substitution, demonstrating the ligand’s versatility in asymmetric catalysis (Köllner & Togni, 2001).

Applications in Anticancer Research

Notably, palladium(II) and platinum(II) complexes containing chiral diphosphines, including this ligand, have been evaluated as potential anticancer agents. These complexes exhibited low to moderate cytotoxicity against HeLa cells, suggesting their potential use in cancer treatment (Segapelo, Lillywhite, Nordlander, Haukka, & Darkwa, 2012).

Safety And Hazards

The compound has been classified with the GHS07 safety symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

特性

InChI |

InChI=1S/C21H10F12P.C19H30P.Fe/c22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h1-10H;8-11,16,18-19H,2-7,12-15H2,1H3;/t;16-;/m.1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPIJOSOMGQSL-RRKCIKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40F12FeP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

866.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)

![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)

![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)

![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)

![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)